Methyl 5-methoxy-1H-indole-2-carboxylate

Solid-State Chemistry Crystallography Formulation

Researchers requiring a reliable 5-methoxyindole building block for neurological or anti-inflammatory programs often face batch-to-batch variability that compromises SAR reproducibility. Methyl 5-methoxy-1H-indole-2-carboxylate (CAS 67929-86-6) eliminates this risk. • High thermal stability (mp 233-235 °C) ensures integrity during high-temperature syntheses and solid-phase peptide coupling, outperforming lower-melting analogs. • A fully assigned, peer-reviewed FT-IR & FT-Raman fingerprint provides an unequivocal identity reference, streamlining GLP-compliant material qualification and supplier qualification audits.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 67929-86-6
Cat. No. B1362061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-1H-indole-2-carboxylate
CAS67929-86-6
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2)C(=O)OC
InChIInChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3
InChIKeyOXXJVMUTSUYQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methoxy-1H-indole-2-carboxylate Procurement Guide


Methyl 5-methoxy-1H-indole-2-carboxylate (CAS 67929-86-6) is a member of the indole-2-carboxylate ester class, distinguished by a 5-methoxy substituent on the indole core . It is a well-characterized, solid intermediate with a molecular weight of 205.21 g/mol and a high melting point of 233-235 °C [1]. This compound serves as a crucial synthetic precursor for a range of biologically active molecules, particularly those targeting neurological and anti-inflammatory pathways [2]. Its unique substitution pattern imparts specific physical and spectroscopic properties that are critical for its use in advanced research and development.

Workflow Synthetic intermediate for indole-based target molecules
Key attribute 5-methoxy substitution for SAR studies and spectroscopic control
Handling High-melting solid supports ambient storage and thermal processing

Why Substitution with Unsubstituted or 5-Hydroxy Analogs Fails


In-class substitution of Methyl 5-methoxy-1H-indole-2-carboxylate with analogs like Methyl 1H-indole-2-carboxylate or Methyl 5-hydroxy-1H-indole-2-carboxylate is not a like-for-like exchange. The 5-methoxy group fundamentally alters the compound's solid-state properties, lipophilicity, and spectroscopic signature. These differences have direct, quantifiable consequences for experimental reproducibility, downstream synthetic yield, and the physicochemical profile of final target molecules [1][2]. The data below demonstrate that choosing the correct 5-substituted analog is a critical decision, not a trivial one.

Target
Methyl 5-methoxy-1H-indole-2-carboxylate
Potential Substitute
Unsubstituted or 5-hydroxy indole-2-carboxylate analogs
Solid-state packing Crystal packing and unit cell differ; solubility and stability may not transfer directly.
Thermal behavior Substantially higher melting point alters purification and reaction temperature windows.
Spectroscopic QC Published vibrational fingerprint is absent for unsubstituted/hydroxy analogs; identity verification may be less robust.

Quantifiable Differentiation Against Closest Analogs


Crystal Structure Differentiation

The single-crystal X-ray diffraction data reveal distinct solid-state packing for Methyl 5-methoxy-1H-indole-2-carboxylate compared to its unsubstituted counterpart, Methyl 1H-indole-2-carboxylate. This is evident in the unit cell volume and space group. The 5-methoxy derivative crystallizes in the monoclinic P21/n space group, while the unsubstituted analog crystallizes in P21/c. The introduction of the 5-methoxy group leads to a 22% increase in unit cell volume, reflecting its significant impact on molecular packing and intermolecular interactions [1][2].

Crystal Structure
Head-to-head
P2₁/n vs P2₁/c; Unit cell volume 1014.06 vs 831.24 ų (+22%)
Crystal packing and stability may differ; verify for formulation context.
Single-crystal data at 100 K and 150 K.
Solid-State Chemistry Crystallography Formulation

Melting Point Advantage

The 5-methoxy substituent dramatically increases the compound's melting point. Methyl 5-methoxy-1H-indole-2-carboxylate has a reported melting point of 233-235 °C, which is over 80 °C higher than the unsubstituted Methyl 1H-indole-2-carboxylate (mp 151-153 °C). This substantial difference is a direct result of the increased molecular weight and altered intermolecular forces conferred by the methoxy group [1].

Melting Point
Data to verify
233–235 °C vs 151–153 °C
Higher thermal stability supports handling; confirm batch-specific value.
Supplier-reported data; verify independently.
Process Chemistry Purification Thermal Stability

Spectroscopic Fingerprint for QC

A comprehensive spectroscopic study provides a unique and fully assigned vibrational fingerprint for Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC). The work details experimental FT-IR and FT-Raman spectra across the ranges of 4000–50 cm⁻¹, with all observed bands assigned via computational methods [1]. This complete dataset is specific to the 5-methoxy substitution and is distinct from the spectra of other indole-2-carboxylate analogs.

Spectroscopic Fingerprint
Analytical context
Full assigned FT-IR and FT-Raman (4000–50 cm⁻¹)
Published spectral reference supports identity and purity verification.
Peer-reviewed experimental dataset.
Analytical Chemistry Quality Control Spectroscopy

Lipophilicity Comparison

While the 5-methoxy group adds a polar oxygen atom, the overall lipophilicity of Methyl 5-methoxy-1H-indole-2-carboxylate remains nearly identical to the unsubstituted parent compound. The computed LogP values are virtually indistinguishable, differing by less than 0.1 LogP units [1]. This suggests that the methoxy group, in this context, does not significantly alter the molecule's partitioning behavior despite the change in other physical properties.

Lipophilicity
Data to verify
LogP 1.96 vs 1.95 (Δ +0.01)
Negligible lipophilicity shift; partitioning behavior unlikely to differ.
Predicted LogP; experimental confirmation advised.
Physicochemical Properties Drug Design ADME

Optimal Procurement and Application Scenarios


Neurological and Anti-inflammatory Drug Candidate Synthesis

This compound is an optimal starting material for research programs targeting neurological or anti-inflammatory pathways where the 5-methoxyindole motif is a key pharmacophore [1]. Its established use as an intermediate for synthesizing more complex molecules ensures that procurement of this specific ester, rather than a different 5-substituted analog, directly supports the intended synthetic route and structure-activity relationship (SAR) studies.

Solid-Phase Synthesis and Formulation Development

For processes involving high temperatures or extended reaction times, the high melting point (233-235 °C) of Methyl 5-methoxy-1H-indole-2-carboxylate provides a significant advantage over lower-melting analogs [1]. This thermal stability makes it a more reliable building block for solid-phase peptide synthesis, high-temperature reactions, and the development of stable formulations where the physical form of the intermediate must be preserved.

Quality Control in GLP and Regulated Environments

The existence of a peer-reviewed, fully-assigned FT-IR and FT-Raman spectroscopic fingerprint makes this compound a superior choice for laboratories operating under Good Laboratory Practice (GLP) or other quality standards [1]. The published data provides a definitive, third-party reference for identity testing and purity assessment, simplifying material qualification and ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Neurological/inflammatory pathway research synthesis
5-methoxyindole ester building block
Synthetic route fidelity and SAR interpretation
High-temperature or solid-phase synthetic processes
High melting point (reported >230 °C)
Thermal stability and handling during reactions/purification
Identity and purity QC in research synthesis labs
Assigned vibrational spectroscopic fingerprint
Verification against peer-reviewed FT-IR/Raman data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methoxy-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.